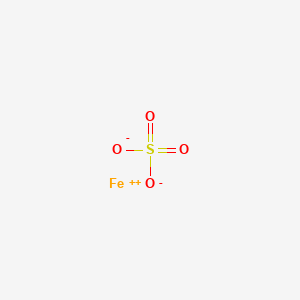

硫酸亚铁

描述

Ferrous Sulfate Description

Ferrous sulfate, a by-product of the titanium-dioxide and steel-surface-treatment industries, is often disposed of as waste, which poses environmental and economic challenges . It is a hydrated salt that can be used as a precursor for various iron compounds and has potential applications in water treatment, pigment production, and the synthesis of magnetic materials .

Synthesis Analysis

Several innovative methods have been developed to synthesize valuable compounds from ferrous sulfate waste. A green synthesis method has been proposed to prepare magnesium ferrite (MF) particles, utilizing ferrous sulfate waste in combination with magnesium sulfate and pyrite under nitrogen protection . Another study utilized bacteria-assisted oxidation to synthesize nano α-Fe2O3 red pigment powders from waste ferrous sulfate . Ferrous sulfate has also been used to synthesize a novel superoxidant material, potassium ferrate, containing iron in a hexavalent state . Additionally, copper magnesium ferrite nanoparticles (CMFNPs) have been synthesized from waste ferrous sulfate via a solid-phase reduction method .

Molecular Structure Analysis

The molecular structure of ferrous sulfate-derived compounds varies depending on the synthesis method. For instance, magnesium ferrite synthesized from ferrous sulfate exhibits a spinel structure . Iron sulfates directed by 4,4'-bipyridine have been synthesized, showing discrete sulfated tetra-nuclear iron oxo clusters and 1D tancoite-type chains . A new member of ferrous sulfates, FeSO4·2H2O, displays a structure with alternately corner-shared FeO4(H2O)2 octahedra and SO4 tetrahedra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds from ferrous sulfate include solid-phase reactions, bio-oxidation, precipitation, calcination, and oxidation with hydrogen peroxide . These reactions lead to the formation of various iron oxides and other iron-containing compounds, which are influenced by factors such as temperature, pH, and the presence of oxidizing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds from ferrous sulfate are characterized using techniques like XRD, SEM, FTIR, and magnetic analysis. For example, the CMFNPs synthesized from ferrous sulfate have superparamagnetic properties with a high saturation magnetization . The iron sulfates directed by 4,4'-bipyridine exhibit a transformation from ferromagnetism to antiferromagnetism at low temperatures . The FeSO4·2H2O compound shows spin-canted long-range antiferromagnetic ordering . The nano α-Fe2O3 red pigment powders prepared from waste ferrous sulfate meet the standards of iron oxide pigments and have a spheroidal morphology with a particle size range of 22nm to 86nm .

科学研究应用

水产养殖微生态系统平衡

硫酸亚铁与硫酸铜混合后,对于维持水产养殖微生态系统中至关重要的硝化细菌的生长几乎没有影响。这种组合还有效地控制水体中的水生病原微生物(Zhu Guo-xia et al., 2012)。

工业应用中的循环利用

硫酸亚铁是钛白粉和钢表面处理行业的副产品,通常被丢弃为废物。然而,成功地用于合成钾高铁酸盐,一种新型超氧化剂材料。这种循环利用方法在水和废水处理以及废水净化方面具有潜在应用(N. Kanari et al., 2001)。

地下系统中的生物地球化学循环

硫酸亚铁在地下系统中的碳、铁和硫的生物地球化学循环中发挥作用。研究表明,硫酸盐和特定的Fe III(水合)氧化物矿物影响微生物群落的发展以及还原性铁和硫酸盐还原的动态(M. Kwon et al., 2014)。

固体脂质纳米粒子封装

对硫酸亚铁进行固体脂质纳米粒子(SLN)封装已被研究,用于铁补充和食品强化。这项技术提供了稳定的化合物保护和有效的输送系统(E. Subroto et al., 2022)。

纳米α-Fe2O3红色颜料生产

钛白粉行业的硫酸亚铁废物已被用于细菌辅助合成纳米α-Fe2O3红色颜料粉末。这个过程将废物转化为有用的颜料,解决了环境问题(Xiang Li等,2016年)。

工业过程中的生物氧化

铁杆硫酸盐被酸硫铁氧化杆菌生物氧化在各种工业过程中应用,例如从废气中去除硫化氢和处理酸性矿山排水。这个过程涉及将亚铁转化为铁离子(S. Mousavi et al., 2006)。

铀生物浸出

硫酸亚铁被用于低品位矿石的酸性和硫酸盐浸出铀。自20世纪50年代以来,这种方法已有了显著发展,微生物在铀提取过程中的作用得到认可(A. Kaksonen et al., 2020)。

水溶液中辐射诱导反应

对硫酸亚铁溶液在水溶液中对辐射的反应进行了广泛研究。这项研究对于理解辐射化学和开发准确的剂量测定方法至关重要(N. Miller,1950年)。

铁硫化物和硫物种的形成

在硫酸盐还原细菌存在的情况下,硫酸亚铁中的亚铁离子与硫化氢反应形成不溶性的硫化亚铁。这种反应对于沉积物的地磁场行为和硫化亚铁的稳定性具有影响(A. Neal et al., 2001)。

过氧硫酸盐激活环境净化

硫酸亚铁激活过硫酸根产生硫酸自由基,能够破坏水和土壤中的污染物。这个过程在污染物原位修复中有应用(C. Liang et al., 2004)。

不同环境中的热行为

已经研究了水合硫酸铁在Cl2 + O2、O2和N2气氛中的热行为,用于铁氧化物生产和炼钢过程的应用 (N. Kanari et al., 2018)。

缓释肥料开发

硫酸亚铁用于开发缓释肥料,特别是在涉及钛白粉生产废料的回收过程中。这种方法将硫酸亚铁与碳酸钙结合形成适用于农业的Fe和Zn碳酸盐 (Xuewei Li et al., 2017)。

安全和危害

未来方向

Ferrous sulfate is used for the prevention and treatment of iron deficiency anemia in adults and children . If you think you still need iron after taking it for 1 or 2 months, check with your health care professional . It is very important to follow the diet plan created for you by your doctor or nutrition counselor .

属性

IUPAC Name |

iron(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUYGSIQEAFULO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO4S | |

| Record name | ferrous sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferrous_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-63-0 (heptahydrate), 15438-31-0 (Parent) | |

| Record name | Ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0029688 | |

| Record name | Iron(II) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous sulfate appears as a greenish or yellow-brown crystalline solid. Density 15.0 lb /gal. Melts at 64 °C and loses the seven waters of hydration at 90 °C. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used for water or sewage treatment, as a fertilizer ingredient., White hygroscopic solid; [HSDB] Blue-green odorless crystals; [MSDSonline] | |

| Record name | FERROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

> 300 °C | |

| Record name | Ferrous sulfate anhydrous | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

White to yellow crystalline powder. Sol in water. Loses water @ about 300 °C; decomp @ higher temp. /Ferrous sulfate monohydrate/, Soluble in water. | |

| Record name | Ferrous sulfate anhydrous | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.56 g/cu cm, Density 2.970 at 25 °C; off-white, monoclinic crystals. /Ferrous sulfate monohydrate/ | |

| Record name | FERROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Iron is required to maintain optimal health, particularly for helping to form red blood cells (RBC) that carry oxygen around the body. A deficiency in iron indicates that the body cannot produce enough normal red blood cells. Iron deficiency anemia occurs when body stores of iron decrease to very low levels, and the stored iron is insufficient to support normal red blood cell (RBC) production. Insufficient dietary iron, impaired iron absorption, bleeding, pregnancy, or loss of iron through the urine can lead to iron deficiency. Symptoms of iron deficiency anemia include fatigue, breathlessness, palpitations, dizziness, and headache. Taking iron in supplement form, such as ferrous sulfate, allows for more rapid increases in iron levels when dietary supply and stores are not sufficient. Iron is transported by the divalent metal transporter 1 (DMT1) across the endolysosomal membrane to enter the macrophage. It can then can be incorporated into ferritin and be stored in the macrophage or carried of the macrophage by ferroportin. This exported iron is oxidized by the enzyme to ceruloplasmin to Fe3+, followed by sequestration by transferrin for transport in the serum to various sites, including the bone marrow for hemoglobin synthesis or into the liver. Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues., Coagulopathy is a hallmark of severe ferrous sulfate poisoning in humans and lab animals. At iron concn comparable to those of previous animal investigations, the coagulopathy, in other words, the dose-related prolongation of the prothrombin, thrombin, and partial thromboplastin time, was reproduced in human plasma in vitro. Studies of the mechanism by which iron prevents a normal plasma coagulation revealed that the proenzymes of the coagulation cascade and fibrinogen were not damaged by iron. Fibrinogen coagulability and fibrin monomer aggregation were unaffected by very high iron concn. Instead, thrombin was markedly inhibited by iron in its clotting effect on fibrinogen and, specifically, in its fibrinopeptide A-generating capacity, the inhibitory effect being reversible upon iron removal by ethylenediaminetetraacetic acid chelation and gel filtration. Thrombin generation in the presence of iron was reduced as well, indicating an inhibition of one or several other enzymes of the intrinsic coagulation cascade. Because the amidolytic activity of human thrombin as well as factor Xa, kallikrein, and bovine trypsin was also reversibly suppressed by ferrous sulfate, it is considered likely that coagulopathy occurring in iron poisoning is the consequence of a general, physiologically important phenomenon: the susceptibility of serine proteases to nontransferrin-bound iron(3+), The mechanism of acute iron cardiotoxicity was investigated in isometrically contracting left atrial strips and right ventricular papillary muscles isolated from rabbit hearts. A 90 min exposure to iron (1.8 mM; as ferrous sulfate) reduced the peak-developed tension and the maximal rate of tension development., ... Iron is stored in the liver in the oxidized or ferric state & is tightly bound to protein as ferric ferritin. Xanthine oxidase appears to be involved in the conversion of ferric ferritin to ferrous ferritin. The reduced form of iron is less tightly bound to ferritin and thus is more easily released for utilization. Therefore, a possible inverse relationship between hepatic xanthine oxidase activity & hepatic iron storage exists. Theoretically, the xanthine oxidase inhibitor allopurinol should decrease the activity of xanthine oxidase & increase hepatic iron storage. | |

| Record name | Ferrous sulfate anhydrous | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ferrous Sulfate | |

Color/Form |

White orthorhombic crystals, hygroscopic | |

CAS RN |

7720-78-7; 7782-63-0(heptahydrate), 7720-78-7, 16547-58-3 | |

| Record name | FERROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, iron(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016547583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous sulfate anhydrous | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron(II) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IDP3X9OUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

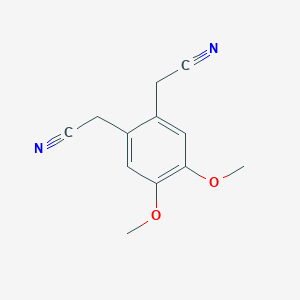

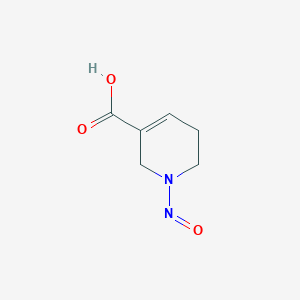

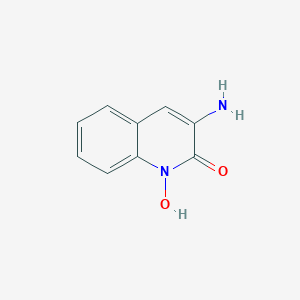

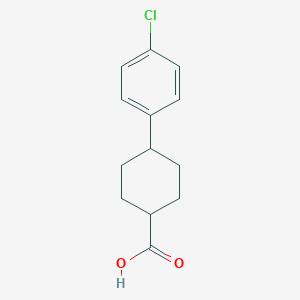

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

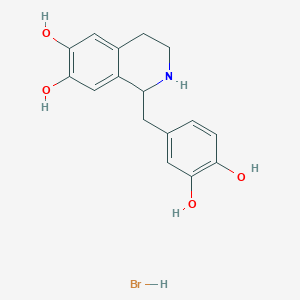

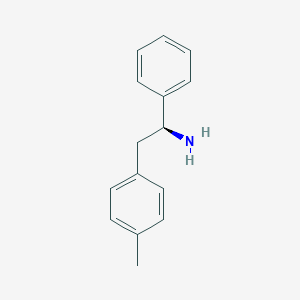

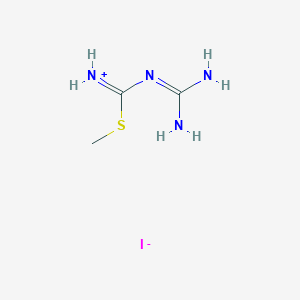

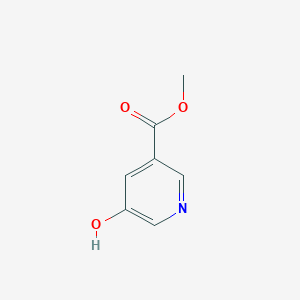

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)

![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)